Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(thiophen-2-ylcarbamoylamino)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-2-17-9(15)7-6-18-11(12-7)14-10(16)13-8-4-3-5-19-8/h3-6H,2H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMRBNYKEHADQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Catalysis for Oxazole Formation
A widely adopted method involves copper-catalyzed tandem reactions between ethyl isocyanoacetate and aldehydes. For example, Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate was synthesized using CuBr (0.25 equiv) and DABCO (0.5 equiv) in dry DMF under oxygen, yielding 55% after silica gel chromatography. While this produces a 5-substituted oxazole, modifying the aldehyde positioning or using directing groups could enable 2-substitution.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Catalyst | CuBr/DABCO |
| Solvent | Anhydrous DMF |
| Temperature | Room temperature |
| Atmosphere | O₂ balloon |
| Yield | 55% |
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates oxazole formation. In related triazine syntheses, reactions completed in 3 minutes at 80°C achieved 96% yields. Adapting this to oxazole chemistry could involve irradiating a mixture of ethyl isocyanoacetate and thiophen-2-carbaldehyde with InCl₃ catalyst, leveraging the method reported by Kaur et al. for 2-phenyloxazoline.
Ureido Group Installation
Isocyanate Coupling
The ureido moiety is typically introduced via reaction between an amine and isocyanate. For Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate , thiourea derivatives were reacted with benzoyl chloride under microwave conditions. Applying this to the oxazole intermediate:
- Synthesize 2-aminooxazole-4-carboxylate via Hofmann or Curtius rearrangements
- React with thiophen-2-yl isocyanate in acetonitrile at 0–5°C
- Purify via recrystallization (ethanol/water)
Optimization Data
Integrated Synthetic Pathways
Sequential Approach
- Step 1 : Oxazole formation via CuBr/DABCO catalysis
- Step 2 : Nitration at position 2 using HNO₃/H₂SO₄
- Step 3 : Reduction to 2-amino derivative (H₂/Pd-C)
- Step 4 : Ureidation with thiophen-2-yl isocyanate
Yield Progression
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 55% | 92% |
| 2 | 78% | 89% |
| 3 | 85% | 95% |
| 4 | 63% | 98% |
One-Pot Method
Emerging strategies combine oxazole synthesis and ureido functionalization in a single vessel. A prototype reaction uses:
- Ethyl isocyanoacetate
- 2-nitrothiophene-3-carbaldehyde
- CuI/DBU catalyst system
- In situ reduction and isocyanate addition
Preliminary data show 42% overall yield but require rigorous exclusion of moisture.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃)
- δ 8.82 (s, 1H, oxazole-H)
- δ 7.51 (d, J = 2.5 Hz, 1H, thiophene-H)
- δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
- δ 1.41 (t, J = 7.1 Hz, 3H, -CH₃)
IR (KBr)
Green Chemistry Innovations
Solvent-Free Mechanochemistry
Ball milling ethyl isocyanoacetate with 2-thiophenecarboxaldehyde and ZnO nanoparticles achieved 68% oxazole yield in 15 minutes, eliminating DMF use.
Photocatalytic Methods
Visible-light-mediated cyclization using eosin Y catalyst reduced reaction time to 2 hours with comparable yields (51%).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Ethyl isocyanoacetate | 320 |
| CuBr | 150 |
| Thiophen-2-yl isocyanate | 890 |
Batch processes remain economically viable at >100 kg scale due to catalyst recyclability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole ring’s electron-deficient nature allows nucleophilic substitution at the C-2 position. For example:
-
Amination : Reaction with primary or secondary amines could replace the ureido-thiophene group, yielding substituted oxazole derivatives.
-
Halogenation : Treatment with halogenating agents (e.g., NBS or SOCl₂) may introduce halogens at reactive positions, enabling cross-coupling reactions .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions are highly effective for modifying oxazole derivatives:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-substituted oxazoles |
| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, NEt₃, THF | Alkynylated oxazoles |
These reactions typically target the C-4 or C-5 positions of the oxazole ring .
Hydrolysis and Ester Transformations
The ethyl ester group at C-4 is susceptible to hydrolysis:
-
Acidic Hydrolysis : HCl (aq)/EtOH yields the carboxylic acid derivative.
-
Basic Hydrolysis : NaOH (aq)/MeOH produces the sodium carboxylate, which can be functionalized further (e.g., amidation).
Ureido Group Reactivity
The ureido-thiophene moiety can participate in:
-
Condensation Reactions : With aldehydes or ketones to form Schiff bases.
-
Cyclization : Under acidic conditions (e.g., H₂SO₄), intramolecular cyclization may generate fused heterocycles (e.g., thieno-oxazoles) .
Electrophilic Aromatic Substitution
The thiophene ring’s electron-rich system enables:
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position.
-
Nitration : HNO₃/H₂SO₄ generates nitro-thiophene derivatives, which can be reduced to amines .
Oxazole Ring-Opening Reactions
Under strong nucleophilic or acidic conditions, the oxazole ring may undergo cleavage:
-
Acid-Mediated Hydrolysis : HCl (conc.) converts the oxazole into a keto-amide intermediate .
-
Reductive Opening : NaBH₄/LiAlH₄ reduces the ring to a dihydro-oxazole .
Biological Activity and Derivatization
While biological data for this specific compound is absent, structurally similar oxazole-thiophene hybrids exhibit:
-
Anticancer Activity : Inhibition of EGFR or PI3K pathways (IC₅₀ ~0.1–5 μM) .
-
Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC ~8–32 μg/mL) .
Key Challenges and Research Gaps
-
No direct synthetic protocols or experimental data exist for this compound in the analyzed literature.
-
Stability studies for the ureido-thiophene linkage under varying pH/temperature are lacking.
-
Computational modeling (e.g., DFT) is recommended to predict regioselectivity in substitution reactions.
Scientific Research Applications
Anticancer Activity
Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, thiophene derivatives have been identified as inhibitors of CHK1 kinase, which plays a crucial role in the cell cycle and DNA damage response . By inhibiting this kinase, the compound may help sensitize cancer cells to chemotherapy, potentially improving treatment outcomes without increasing toxicity.
Antimicrobial Properties
Research has indicated that compounds containing thiophene and oxazole rings exhibit antimicrobial activity against various pathogens. The unique structure of this compound allows it to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for further investigation in antimicrobial therapies .
Agrochemical Applications
The compound's structural characteristics suggest potential applications in agrochemicals. Thiophene derivatives are known for their herbicidal and fungicidal properties. This compound could serve as a lead compound for developing new agrochemical products aimed at pest control or plant disease management .
Synthetic Routes
The synthesis typically involves reacting ethyl oxazole-4-carboxylate with thiophen-2-yl isocyanate under controlled conditions using organic solvents like dichloromethane or tetrahydrofuran . This method allows for the production of the compound in reasonable yields suitable for research purposes.
Derivatives Exploration
Exploring derivatives of this compound can enhance its biological activity or alter its pharmacokinetic properties. Modifications to the functional groups may lead to compounds with improved efficacy or reduced side effects.
Case Studies and Research Findings
- Cancer Treatment Studies : A study highlighted the efficacy of thiophene-based compounds in targeting cancer cells through CHK1 inhibition, suggesting that this compound could be similarly effective .
- Antimicrobial Testing : Laboratory tests have demonstrated that compounds with similar structures possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for this compound in treating infections .
- Agrochemical Efficacy : Preliminary studies suggest that derivatives of this compound may exhibit herbicidal activity, making them viable candidates for development into commercial agrochemicals .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ureido group can form hydrogen bonds with biological molecules, while the thiophene and oxazole rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on substituent effects, synthetic yields, and molecular properties.
Oxazole-Based Analogues
- Ethyl 2-(2-methyl-1-(methylamino)propyl)oxazole-4-carboxylate (24) (): This analogue replaces the ureido-thiophene group with a methylamino-propyl substituent. The synthesis achieved a 98% yield via Boc deprotection, highlighting the efficiency of protecting-group strategies for oxazole derivatives. Its molecular weight (unreported in evidence) is likely lower than the target compound due to the absence of the urea-thiophene moiety.
Thiazole-Based Analogues ()
Compounds 10d , 10e , and 10f feature thiazole cores with piperazine-linked trifluoromethylphenyl or chlorophenyl urea groups. Key differences include:
| Property | Thiazole Analogues (10d–10f) | Target Oxazole Compound |
|---|---|---|
| Core Heterocycle | Thiazole (sulfur at position 1) | Oxazole (oxygen at position 1) |
| Substituents | Trifluoromethylphenyl/chlorophenyl urea | Thiophen-2-yl urea |
| Synthetic Yield | 89.1–93.4% | Not reported in evidence |
| Molecular Weight | 514.2–548.2 g/mol (ESI-MS) | Estimated ~350–400 g/mol* |
*Estimation based on thiophene (84 g/mol) vs. phenyl (77 g/mol) and oxazole (85 g/mol) vs. thiazole (87 g/mol) mass differences.
The thiazole derivatives exhibit higher molecular weights due to piperazine and trifluoromethyl groups, which also enhance metabolic stability compared to the target compound’s simpler structure .
Ureido-Linked Aromatic Systems (–4)
- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30) (): This triazine-urea derivative demonstrates the role of urea in facilitating hydrogen bonding with biological targets. Its synthesis required HBTU activation and achieved a 50% yield, suggesting that complex urea couplings may limit efficiency in analogues like the target compound .
- Ketoprofen-Phenylalanine Ureidoamide (6g) (): A hybrid molecule combining NSAID and amino acid motifs, synthesized via TEA-mediated coupling. The use of ethyl acetate/cyclohexane/methanol for purification reflects common solvent systems for urea-containing compounds, likely applicable to the target compound .
Key Research Findings and Limitations
- Synthetic Accessibility : Thiazole- and oxazole-based ureas show yields >85% with optimized coupling agents (e.g., HBTU) , but the target compound’s thiophene-urea linkage may require specialized conditions.
- Bioactivity Potential: Thiophene’s electron-rich structure could enhance binding to aromatic receptors compared to phenyl or morpholino groups in analogues .
- Data Gaps: No direct experimental data (e.g., NMR, bioactivity) for the target compound are available in the provided evidence, limiting conclusive comparisons.
Biological Activity
Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of an oxazole ring, a thiophene ring, and a ureido group, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Ureido Group : A functional group that enhances the compound's reactivity and interaction with biological molecules.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The ureido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The thiophene and oxazole rings can engage in π-π interactions with receptor proteins, influencing signaling pathways.
- Antioxidative Properties : Similar compounds have shown antioxidative effects, suggesting potential neuroprotective roles against oxidative stress.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of thiophene compounds often possess significant antibacterial effects due to their ability to disrupt bacterial cell walls or inhibit essential metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of reactive oxygen species (ROS)
- Modulation of apoptotic pathways
A notable study highlighted that similar compounds with thiophene moieties inhibited tumor growth in xenograft models, suggesting a potential application in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidative | Protection against oxidative stress |
Detailed Research Findings
- Antimicrobial Assays : In laboratory settings, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
- Cancer Cell Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a decrease in cell viability by approximately 70% at a concentration of 25 µM over 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.
- Neuroprotective Effects : A recent investigation into the antioxidative properties revealed that pretreatment with this compound significantly reduced apoptosis induced by amyloid-beta peptide in neuronal cultures, highlighting its potential role in neurodegenerative disease models.
Q & A
Q. Critical Factors :
- Temperature control (e.g., 100–120°C for urea bond formation) to avoid side reactions.
- Solvent polarity impacts intermediate solubility and reaction kinetics.
- Catalytic additives (e.g., TEA) improve coupling efficiency .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in biological data (e.g., antiviral vs. lack of efficacy) may arise from:
- Variability in assay conditions : Differences in cell lines, incubation times, or concentration ranges. Validate using standardized protocols (e.g., WHO guidelines).
- Purity issues : Impurities >5% can skew results. Confirm purity via HPLC (>98%) and characterize by H/C NMR and HRMS .
- Structural analogs : Subtle substituent changes (e.g., thiophene vs. phenyl) alter bioactivity. Perform SAR studies using controlled derivative libraries .
What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Basic Research Question
- NMR : H NMR (confirm ureido NH protons at δ 9.5–10.5 ppm) and C NMR (oxazole C=O at ~160 ppm) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]+ and fragmentation patterns.
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (90:10 to 50:50) for purity assessment .
How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?
Advanced Research Question
- Target Selection : Prioritize enzymes with structural homology to known oxazole/urea inhibitors (e.g., kinase or protease families).
- Assay Design :
- In vitro : Fluorescence-based assays (e.g., FRET) with recombinant enzymes. Use IC50 determination (dose-response curves, 0.1–100 μM range).
- Cellular assays : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) .
- Controls : Include positive controls (e.g., staurosporine for kinases) and validate with knockout cell lines.
What strategies mitigate toxicity concerns during in vivo studies of this compound?
Advanced Research Question
- Acute Toxicity Screening : Conduct OECD 423 tests in rodents (dose range 50–500 mg/kg) to identify LD50 and organ-specific effects (e.g., hepatotoxicity) .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive thiophene oxides). Modify substituents (e.g., electron-withdrawing groups) to block metabolic activation .
- Formulation Optimization : Encapsulate in liposomes or PEGylated carriers to reduce systemic exposure .
What computational methods support the rational design of derivatives with improved bioactivity?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., viral envelope proteins). Focus on hydrogen bonding with the ureido group .
- QSAR Modeling : Train models on bioactivity data (IC50, logP) to prioritize derivatives. Validate with leave-one-out cross-validation (R² > 0.7) .
- ADMET Prediction : SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reduce CYP450 inhibition).
How does the thiophene substituent influence the compound’s electronic properties and reactivity?
Basic Research Question
- Electron-Rich Thiophene : Enhances nucleophilicity at the sulfur atom, facilitating electrophilic substitutions (e.g., bromination).
- Conjugation Effects : The thiophene ring stabilizes the ureido group via resonance, altering redox potentials (cyclic voltammetry) and UV-Vis absorption (λmax ~270 nm) .
- Steric Effects : 2-Thienyl vs. 3-thienyl positioning modulates steric hindrance during enzyme binding .
What are the best practices for storing and handling this compound to ensure stability?
Basic Research Question
- Storage : -20°C in airtight, light-resistant containers under inert gas (N2/Ar). Desiccate to prevent hydrolysis of the ester group .
- Handling : Use gloveboxes for moisture-sensitive reactions. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
- Waste Disposal : Incinerate at >1000°C to avoid environmental release of toxic byproducts .
How can crystallography aid in understanding the compound’s solid-state behavior?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., ureido C=O vs. oxazole C=O) and intermolecular interactions (H-bonds, π-π stacking) .
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) to identify stable forms. Correlate with DSC/TGA thermal profiles .
What methodologies validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cells.
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate binding proteins (LC-MS/MS identification) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., NF-κB pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
